molecular formula C16H22N2O4 B8216212 1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperidine-4-carboxylic acid CAS No. 167263-01-6

1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperidine-4-carboxylic acid

Cat. No. B8216212
Key on ui cas rn: 167263-01-6
M. Wt: 306.36 g/mol
InChI Key: VASUZIOTZNBLBR-UHFFFAOYSA-N
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Patent
US08383821B2

Procedure details

A flask was charged with 1-(tert-butoxycarbonyl)-4-(pyridin-3-yl)piperidine-4-carboxylic acid (4.0 g, 13.1 mmol) and tetrahydrofuran (25 mL). The reaction was placed under nitrogen. To the flask was added borane-tetrahydrofuran complex (1 M in tetrahydrofuran, 26.1 mL, 26.1 mmol) and heated at reflux for 2 h. The reaction was cooled to 0° C. and quenched with methanol (100 mL). The solution was then concentrated in vacuo. The residue was purified via column chromatography (5% methanol/95% dichloromethane) to yield 3.2 g (84%). Mass Spec.: 293.26 (MH)+. LC: tr=1.65 min (Phenomenex-Luna 4.6×50 mm S10, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA Gradient Time=2 min, Flow rate=4 mL/min).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)([C:14](O)=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O1CCCC1.B.O1CCCC1>CO>[OH:15][CH2:14][C:11]1([C:17]2[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=2)[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:3])([CH3:4])[CH3:2])=[O:7])[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C=1C=NC=CC1
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
26.1 mL
Type
reactant
Smiles
B.O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (5% methanol/95% dichloromethane)
CUSTOM
Type
CUSTOM
Details
to yield 3.2 g (84%)

Outcomes

Product
Name
Type
Smiles
OCC1(CCN(CC1)C(=O)OC(C)(C)C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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